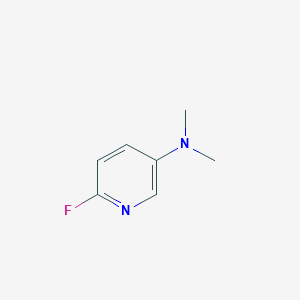
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is a chemical compound with the molecular formula C17H24BrNO5 and a molecular weight of 402.29 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and two tert-butoxycarbonyl (Boc) protecting groups attached to a phenylamine core . This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine typically involves the protection of the amine group with Boc groups, followed by bromination and methoxylation of the phenyl ring. One common method includes the following steps:
Protection of the amine group: The phenylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N,N-Bis-Boc-protected intermediate.
Methoxylation: Finally, the brominated intermediate is methoxylated using a methoxylating agent like sodium methoxide (NaOMe) in methanol.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the phenyl ring can undergo reduction reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and potassium thiolate (KSR) for thiolation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced phenyl derivatives.
Deprotection Reactions: The primary product is the free amine.
Applications De Recherche Scientifique
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine involves its ability to undergo various chemical transformations. The bromine atom and Boc protecting groups play crucial roles in its reactivity. The bromine atom can participate in substitution reactions, while the Boc groups can be removed to reveal reactive amine functionalities . These transformations enable the compound to interact with molecular targets and pathways in biological systems, making it valuable in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2-Bromo-3-methoxy-phenylamine: Lacks one Boc protecting group, making it less sterically hindered.
N,N-Bis-Boc-2-Chloro-3-methoxy-phenylamine: Contains a chlorine atom instead of bromine, affecting its reactivity and selectivity in substitution reactions.
N,N-Bis-Boc-2-Bromo-4-methoxy-phenylamine: The methoxy group is positioned differently, influencing its electronic properties and reactivity.
Uniqueness
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is unique due to the combination of its bromine atom, methoxy group, and two Boc protecting groups. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and research .
Propriétés
IUPAC Name |
tert-butyl N-(2-bromo-3-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)11-9-8-10-12(22-7)13(11)18/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVPSQXQAYHBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)OC)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8027940.png)

![8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8027947.png)





